D,L-2-Amino-3-(hydroxyamino)propionic Acid
Overview
Description
2-Amino-3-(hydroxyamino)propanoic acid is an organic compound with the molecular formula C3H8N2O3 It is a derivative of serine, an amino acid that plays a crucial role in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(hydroxyamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of serine with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxyamino group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-(hydroxyamino)propanoic acid may involve more advanced techniques such as enzymatic synthesis or fermentation processes. These methods offer advantages in terms of scalability and cost-effectiveness. For example, specific enzymes can be used to catalyze the conversion of serine to the desired compound under mild conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(hydroxyamino)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the amino and hydroxyamino groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols. Substitution reactions can result in the formation of esters, amides, or other functionalized compounds .
Scientific Research Applications
2-Amino-3-(hydroxyamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-(hydroxyamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive molecules. It may also interact with receptors or transporters, influencing cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Serine: An α-amino acid that is structurally similar but lacks the hydroxyamino group.
Threonine: Another α-amino acid with a similar structure but with a different side chain.
Hydroxyproline: A derivative of proline with a hydroxy group, used in collagen synthesis
Uniqueness
2-Amino-3-(hydroxyamino)propanoic acid is unique due to the presence of both amino and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-3-(hydroxyamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOGXGRPDRQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17136-56-0 | |
Record name | NSC159165 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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